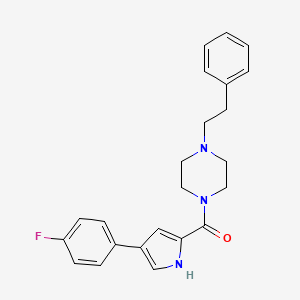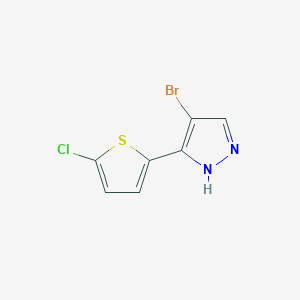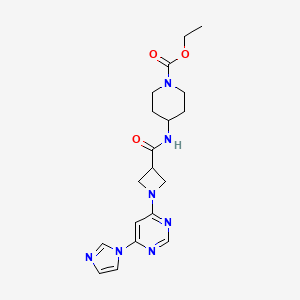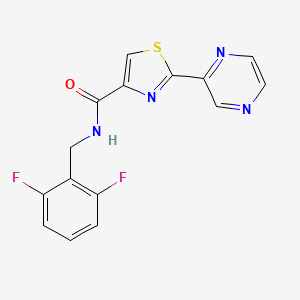
N-(2,6-difluorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as DFB or DFB-T, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFB-T belongs to the class of thiazole-based compounds, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors
Pyrazole derivatives, including N-(2,6-difluorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, have been synthesized and evaluated for their potential to inhibit photosynthetic electron transport. This research found that certain pyrazole compounds exhibit inhibitory properties comparable to commercial herbicides targeting the same mechanism, such as diuron, lenacil, and hexazinone. The study provides insights into the structure-activity relationship of these compounds, highlighting the importance of electrostatic properties in their inhibitory potential (Vicentini et al., 2005).
Antibacterial Activity of Pyrazole Derivatives
Another study focused on the design, synthesis, and antibacterial activity of novel analogs related to this compound. Among these, certain compounds displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The research also included QSAR studies, providing a deeper understanding of the structural features contributing to the antibacterial efficacy of these compounds (Palkar et al., 2017).
Hybrid and Bioactive Cocrystals with Hydroxybenzoic Acids
Research on cocrystals of pyrazinamide, a compound structurally similar to this compound, with hydroxybenzoic acids has shown potential applications beyond antimicrobial activity. These studies indicate the possibility of formulating new anti-TB drugs and applications in photovoltaic systems for energy conversion. The analysis of noncovalent interactions using SAPT provided insights into the molecular interactions within these cocrystals, suggesting their inhibitory activity against mycobacterium tuberculosis and potential in drug formulation (Al-Otaibi et al., 2020).
GyrB Inhibitors for Tuberculosis Treatment
A study on thiazole-aminopiperidine hybrid analogues, including derivatives of this compound, identified compounds with promising activity against Mycobacterium tuberculosis. These compounds were evaluated for their inhibitory effect on GyrB ATPase and DNA gyrase, showing potential as new treatments for tuberculosis. This research highlights the significance of molecular hybridization in discovering novel therapeutic agents (Jeankumar et al., 2013).
Propriétés
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4OS/c16-10-2-1-3-11(17)9(10)6-20-14(22)13-8-23-15(21-13)12-7-18-4-5-19-12/h1-5,7-8H,6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZICBRBBLUVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577734.png)
![5-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2577736.png)

![8-methoxy-3,5-dimethyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2577739.png)

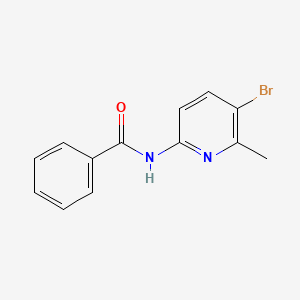
![N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide](/img/structure/B2577743.png)
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)

![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)
![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577749.png)
